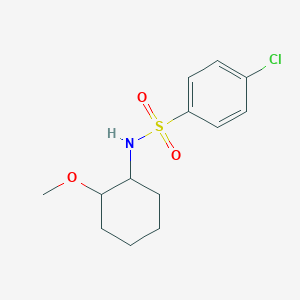

4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .

Métodos De Preparación

The synthesis of 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxycyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Análisis De Reacciones Químicas

4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for designing inhibitors of carbonic anhydrase enzymes, which are targets for treating conditions like glaucoma, epilepsy, and certain cancers.

Biological Studies: The compound is used to study the inhibition of carbonic anhydrase in various biological systems, providing insights into enzyme function and regulation.

Industrial Applications: It can be used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The primary mechanism of action of 4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, the compound can alter pH regulation and ion transport in cells, leading to various therapeutic effects .

Comparación Con Compuestos Similares

4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:

4-chloro-N-(2-methylcyclohexyl)benzenesulfonamide: Similar in structure but with a methyl group instead of a methoxy group, leading to different chemical properties and biological activities.

4-chloro-N-(2,2,2-trichloroethylidene)benzenesulfonamide: Contains a trichloroethylidene group, which significantly alters its reactivity and applications.

Actividad Biológica

4-Chloro-N-(2-methoxycyclohexyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities, particularly as inhibitors of carbonic anhydrase (CA) enzymes. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H18ClNO3S

- CAS Number : 431926-50-0

The primary biological activity of this compound is linked to its role as a carbonic anhydrase inhibitor. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing critical roles in physiological processes such as respiration and acid-base balance. Inhibition of these enzymes can lead to various therapeutic effects:

- Inhibition of Tumor Growth : By targeting specific isoforms of carbonic anhydrase (e.g., CA IX and CA XII), this compound may help in managing tumor growth and metastasis, particularly in cancers where these isoforms are overexpressed.

- Management of Glaucoma : The inhibition of carbonic anhydrase is also relevant in treating glaucoma by reducing intraocular pressure .

Biological Studies and Case Findings

Research has highlighted the potential applications of this compound in various medical contexts:

- Carbonic Anhydrase Inhibition : Studies indicate that similar sulfonamide derivatives exhibit potent inhibitory action against multiple human carbonic anhydrase isoforms, with implications for treating diseases like glaucoma and epilepsy .

- Antitumor Activity : The compound has been explored in the context of cancer therapy, where it may enhance the efficacy of existing treatments by targeting tumor-specific metabolic pathways .

- Fungal Inhibition : Preliminary studies suggest that compounds within this class may exhibit antifungal properties, potentially disrupting fungal growth by inhibiting key enzymatic functions.

Research Data Summary

Future Directions

Ongoing research is essential to fully understand the therapeutic potential and safety profile of this compound. Future studies should focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to more effective derivatives.

- Clinical Trials : Conducting trials to assess the efficacy and safety in humans, particularly for indications like glaucoma and cancer.

- Mechanistic Studies : Elucidating the detailed biochemical pathways affected by this compound will provide insights into its broader pharmacological effects.

Propiedades

IUPAC Name |

4-chloro-N-(2-methoxycyclohexyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h6-9,12-13,15H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHXNJRSCCBYSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.